molecular formula C4H6N2O B044965 5-Amino-3-methylisoxazole CAS No. 14678-02-5

5-Amino-3-methylisoxazole

Cat. No.: B044965
CAS No.: 14678-02-5
M. Wt: 98.1 g/mol
InChI Key: FNXYWHTZDAVRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methylisoxazole is a heterocyclic compound with the molecular formula C₄H₆N₂O. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its wide range of applications in medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

5-Amino-3-methylisoxazole is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a key intermediate in the biodegradation of sulfamethoxazole by certain bacterial strains . The nature of these interactions is complex and often involves the formation of new compounds.

Cellular Effects

The effects of this compound on cells and cellular processes are not fully understood. Some studies suggest that it may have significant impacts on cell function. For example, it has been used as a reactant for the preparation of heterocycle fused pyridinecarboxylic acids . These compounds have been evaluated for their anticancer activity, suggesting that this compound may indirectly influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that this compound can be synthesized and used in various reactions, suggesting that it may have some degree of stability

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. Some studies suggest that related compounds may have dose-dependent effects

Metabolic Pathways

This compound is involved in the metabolic pathways of certain antibiotics, such as sulfamethoxazole It interacts with various enzymes and cofactors during these processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-3-methylisoxazole typically involves a multi-step synthesis process. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often involve eco-friendly conditions and reagents .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Scientific Research Applications

5-Amino-3-methylisoxazole has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: It is a key intermediate in the production of pharmaceuticals, including antimicrobial and anticancer agents.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

  • 3-Amino-5-methylisoxazole
  • 5-Amino-3-methylpyrazole
  • 5-Amino-3-methyl-1,2,4-triazole

Comparison: 5-Amino-3-methylisoxazole is unique due to its specific ring structure and the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher stability and a broader range of applications in medicinal chemistry .

Properties

IUPAC Name

3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXYWHTZDAVRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163474
Record name 5-Amino-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-02-5
Record name 5-Amino-3-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14678-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-methylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14678-02-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylisoxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-3-METHYLISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G66R1H4RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-methylisoxazole
Reactant of Route 2
5-Amino-3-methylisoxazole
Reactant of Route 3
5-Amino-3-methylisoxazole
Reactant of Route 4
5-Amino-3-methylisoxazole
Reactant of Route 5
5-Amino-3-methylisoxazole
Reactant of Route 6
5-Amino-3-methylisoxazole
Customer
Q & A

Q1: What is the molecular formula and weight of 5-Amino-3-methylisoxazole?

A1: The molecular formula of this compound is C4H6N2O, and its molecular weight is 98.10 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H NMR and 13C NMR): These techniques provide information about the hydrogen and carbon environments within the molecule, aiding in structure elucidation. [, , ]
  • X-ray Crystallography: This technique can reveal the three-dimensional structure and packing arrangement of this compound in its solid state. [, ]

Q3: How has computational chemistry been employed to study this compound and its derivatives?

A3: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Researchers have utilized:

  • Density Functional Theory (DFT): DFT calculations help determine electronic properties, molecular geometries, and reactivity of this compound derivatives. [, ]
  • Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of this compound derivatives with their biological activities, aiding in the design of novel compounds with improved potency and selectivity. [, , ]

Q4: What are some common reactions this compound participates in?

A4: this compound serves as a versatile building block in organic synthesis, participating in various reactions, including:

  • Condensation Reactions: It readily reacts with aldehydes and ketones to form imines and enamines, which are important intermediates for constructing more complex heterocyclic systems. [, , , , ]
  • Multicomponent Reactions: this compound participates in multicomponent reactions, offering efficient one-pot synthetic routes to diverse heterocyclic scaffolds like isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines. [, , , , , , ]
  • Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the hetero-Diels-Alder reaction, leading to the formation of annulated tetrahydropyridines. []

Q5: What are the known immunological effects of this compound derivatives?

A5: Research on this compound derivatives has revealed a range of immunological effects, including:

  • Immunosuppressive Activity: Some derivatives exhibit immunosuppressive properties, inhibiting the proliferation of immune cells and the production of inflammatory cytokines like TNF-α. This activity makes them potentially useful for treating autoimmune diseases and preventing transplant rejection. [, , , , , , ]
  • Immunostimulatory Activity: Conversely, certain derivatives have shown immunostimulatory effects, enhancing the immune response. This activity suggests potential applications as adjuvants in vaccines or as immunotherapeutic agents for cancer or infectious diseases. [, ]

Q6: How does the structure of this compound derivatives influence their immunological activity?

A6: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold significantly impact its immunological activity. For instance:

  • Substituents on the phenyl ring of N-phenyl-5-amino-3-methylisoxazole-4-carboxamides strongly influence their immunomodulatory effects, with electron-withdrawing groups often enhancing activity. [, ]
  • The introduction of thiosemicarbazide moieties can alter the activity profile, shifting from immunostimulatory to immunosuppressive effects. [, ]

Q7: What other biological activities have been reported for this compound derivatives?

A7: In addition to their immunological effects, this compound derivatives have shown promise in other therapeutic areas:

  • Antitumor Activity: Several derivatives have demonstrated cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents. [, , , ]
  • Antibacterial Activity: Certain this compound derivatives have shown moderate to weak antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Antifungal Activity: Research suggests that some derivatives may possess antifungal properties. []

Q8: How are this compound derivatives evaluated for their biological activities?

A8: Researchers employ various in vitro and in vivo models to assess the biological activities of this compound derivatives, including:

  • Cell-based Assays: These assays evaluate the compounds' effects on cell proliferation, viability, and cytokine production in various immune and cancer cell lines. [, , ]
  • Animal Models: Studies in rodents, such as mice, are conducted to investigate the in vivo efficacy and safety of promising derivatives in models of inflammation, autoimmunity, or cancer. [, , ]

Q9: What other research areas involve this compound?

A9: Beyond its biological applications, this compound is investigated in other areas, including:

  • Green Chemistry: Researchers are exploring eco-friendly synthetic methodologies for this compound derivatives, utilizing green solvents and catalysts like ionic liquids to minimize environmental impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.